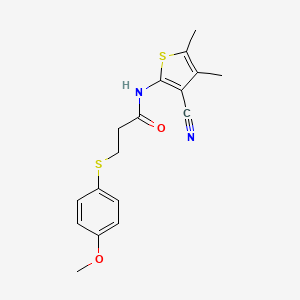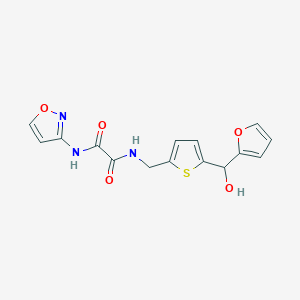
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide, also known as Compound A, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a potent inhibitory effect on a variety of biological processes, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide A involves the inhibition of the enzyme 5-lipoxygenase (5-LO), which plays a key role in the biosynthesis of leukotrienes. Leukotrienes are potent pro-inflammatory mediators that are involved in a variety of disease states, including asthma, arthritis, and cardiovascular disease.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide A has been shown to have a number of biochemical and physiological effects in various disease states. It has been shown to inhibit leukotriene biosynthesis, reduce inflammation, and inhibit tumor growth. Additionally, it has been shown to have anti-angiogenic effects, which may be beneficial in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide A is its potent inhibitory effect on 5-LO, which makes it a promising candidate for drug development. However, one limitation of this compound is its relatively low solubility, which may make it difficult to deliver in vivo.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide A. One area of interest is the development of more potent and selective inhibitors of 5-LO, which may have improved therapeutic efficacy. Additionally, further research is needed to better understand the biochemical and physiological effects of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide A, particularly in the context of various disease states. Finally, there may be potential applications for this compound in the development of new drug delivery systems or formulations.
Synthesemethoden
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide A involves a multi-step reaction process, starting with the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-methoxythiophenol to form the thioester intermediate, which is then reduced with sodium borohydride to yield N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide A.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide A has been extensively studied for its potential therapeutic applications in various disease states. It has been shown to have a potent inhibitory effect on a variety of biological processes, including inflammation, angiogenesis, and tumor growth.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-11-12(2)23-17(15(11)10-18)19-16(20)8-9-22-14-6-4-13(21-3)5-7-14/h4-7H,8-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSOTAFZUDIEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCSC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B2855127.png)




![2-((2-chlorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2855136.png)
![3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2855140.png)
![2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid](/img/structure/B2855142.png)